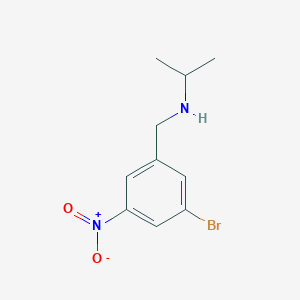

(3-Bromo-5-nitrobenzyl)-isopropylamine

Description

(3-Bromo-5-nitrobenzyl)-isopropylamine is a synthetic amine derivative featuring a benzyl core substituted with bromine (Br) at the 3-position and a nitro group (NO₂) at the 5-position, linked to an isopropylamine moiety. This structure combines electron-withdrawing substituents (Br, NO₂) with the aliphatic isopropylamine group, which is common in bioactive molecules, including β-blockers and agrochemicals .

Properties

IUPAC Name |

N-[(3-bromo-5-nitrophenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-7(2)12-6-8-3-9(11)5-10(4-8)13(14)15/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDURLXTFGLLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrobenzyl)-isopropylamine typically involves the following steps:

Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the 5-position.

Bromination: The nitrated benzylamine is then brominated at the 3-position.

Alkylation: Finally, the brominated and nitrated benzylamine is alkylated with isopropylamine to yield (3-Bromo-5-nitrobenzyl)-isopropylamine.

Industrial Production Methods

Industrial production methods for (3-Bromo-5-nitrobenzyl)-isopropylamine would likely involve large-scale nitration, bromination, and alkylation reactions under controlled conditions to ensure high yield and purity. These processes would be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrobenzyl)-isopropylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Products include nitrobenzyl derivatives.

Reduction: Products include aminobenzyl derivatives.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-nitrobenzyl)-isopropylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrobenzyl)-isopropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromo groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Triazine Herbicides (Propazine, Ametryn)

- Structural Similarity : Propazine and ametryn contain isopropylamine substituents at the R3 position, analogous to the isopropylamine group in the target compound. These herbicides exhibit high cross-reactivity with antibodies due to the isopropylamine group’s role in antigen recognition .

- Key Difference : The target compound’s aromatic bromo and nitro substituents introduce steric bulk and electronic effects absent in triazines. These groups may enhance binding specificity or alter metabolic stability compared to simpler alkyl-substituted analogs.

Thiophene Derivatives with Isopropylamine Substitutions

- Antimicrobial Activity: In thiophene-based antimicrobials, the position of the amino group and side-chain modifications (e.g., isopropylamine vs. ethylamine) significantly affect potency. For example, isopropylamine-substituted thiophenes showed lower MIC values than ethyl-substituted analogs, suggesting that bulkier aliphatic groups improve membrane penetration .

Physicochemical Properties

Solubility and Crystallization

- Isopropylamine salts, such as those with carboxylic anions (e.g., 43CNA), demonstrate high crystallization yields (up to 90%) but reduced purity due to co-crystallization of excess isopropylamine .

- Comparison : The bromo and nitro groups in the target compound may reduce solubility in polar solvents compared to unsubstituted isopropylamine derivatives, necessitating optimized purification protocols.

Basicity and Stability

- Isopropylamine has a pKa of ~10.6, making it a strong base.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | (3-Bromo-5-nitrobenzyl)-isopropylamine | Isopropylamine | Propazine |

|---|---|---|---|

| Molecular Weight (Da) | ~289.1 (estimated) | 59.11 | 229.7 |

| Solubility in Water | Low (predicted) | High | Moderate |

| pKa (amine group) | ~9.5–10.0 (estimated) | 10.6 | ~10.2 |

| Crystallization Yield | — | 90% (with 43CNA) | — |

Research Findings and Implications

- Synthetic Challenges : The bromo and nitro groups may complicate synthesis, requiring controlled conditions to avoid undesired side reactions, as seen in ozonation studies where temperature affected isopropylamine degradation pathways .

- Agrochemical Potential: Structural parallels with triazine herbicides indicate possible herbicidal activity, but the aromatic substituents could shift target specificity compared to aliphatic-dominated analogs .

Biological Activity

(3-Bromo-5-nitrobenzyl)-isopropylamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃BrN₂O₂

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Molecular Weight : 300.14 g/mol

The compound features a bromine atom and a nitro group on the benzyl moiety, which are known to influence its biological activity significantly.

The biological activity of (3-Bromo-5-nitrobenzyl)-isopropylamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and nitro groups enhances its lipophilicity and electron-withdrawing properties, which can affect binding affinity to target proteins.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that (3-Bromo-5-nitrobenzyl)-isopropylamine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have explored the anticancer potential of (3-Bromo-5-nitrobenzyl)-isopropylamine. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (3-Bromo-5-nitrobenzyl)-isopropylamine against resistant bacterial strains. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their activity against resistant strains .

- Anticancer Research : In a recent study, researchers investigated the effects of this compound on breast cancer cells. The findings indicated that it could significantly reduce cell viability and induce apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.